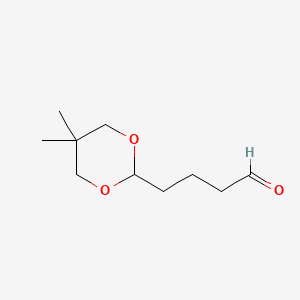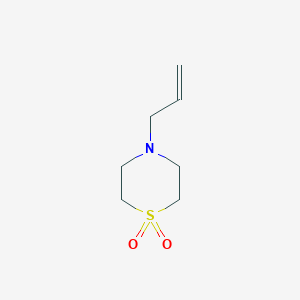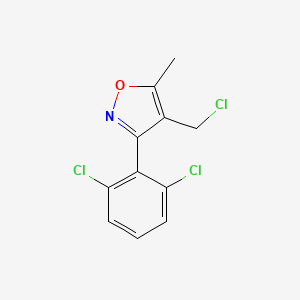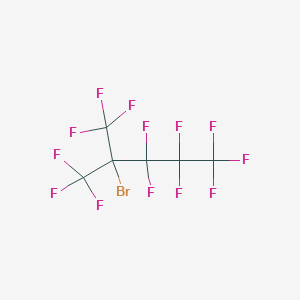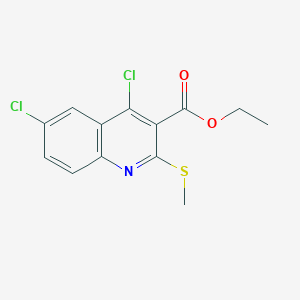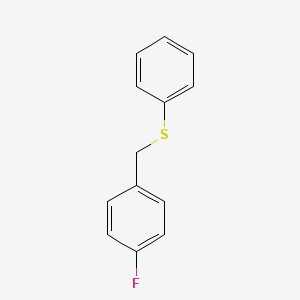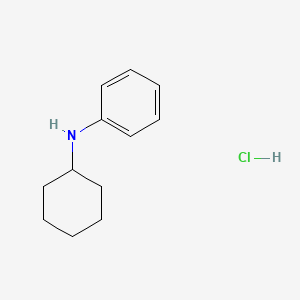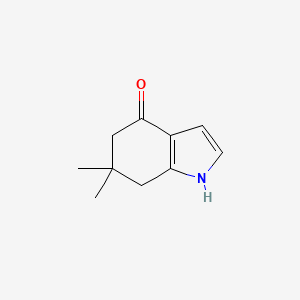
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms .
Synthesis Analysis
Three main synthetic approaches in the construction of such molecules are considered. These include: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Computational studies on three tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .Chemical Reactions Analysis
Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical And Chemical Properties Analysis
The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is 135.16 . It has a melting point of 188-190 °C .Scientific Research Applications
1. Crystallography and Molecular Interactions
Centric and non-centric polymorphic pairs
Choudhury, Nagarajan, and Row (2006) studied centric (P21/n) and non-centric (P21) polymorphic pairs of a biologically active derivative of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. They found that C–H⋯O hydrogen bonding and weak intermolecular C–H⋯π interactions led to distinct packing features in the two forms (Choudhury, Nagarajan, & Row, 2006).
Analysis of C-H...O and C-H...pi interactions
Another study by Choudhury, Nagarajan, and Guru Row (2004) analyzed the intermolecular interactions in substituted 4-ketotetrahydroindoles, which include the compound of interest. They found that these structures were stabilized via C-H...O and C-H...pi interactions, generating different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).
2. Synthesis and Chemical Properties
Domino Condensation and Allylic Hydroxylation
Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including a derivative of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, through domino condensation. These derivatives were formed by refluxing mixtures of enamines and arylglyoxals, demonstrating the compound's versatility in chemical synthesis (Maity & Pramanik, 2013).
Lipase-catalyzed Esterification and Transesterification
Caliskan and Ersez (2015) explored the enantioselective synthesis of derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, highlighting its potential in pharmaceutical intermediates. The synthesis was achieved through enzyme-mediated hydrolysis and transesterification reactions (Caliskan & Ersez, 2015).
3. Computational Studies and Theoretical Analysis
- Theoretical Studies on Tautomerism: Pérez Medina, López, and Claramunt (2006) conducted computational studies on tautomeric forms of derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. These studies established the most stable tautomer, confirming experimental data (Pérez Medina, López, & Claramunt, 2006).
Future Directions
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests that 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYCCSCAZJCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CN2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372887 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
CAS RN |
20955-75-3 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


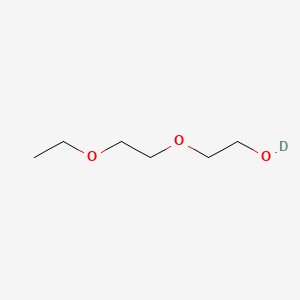
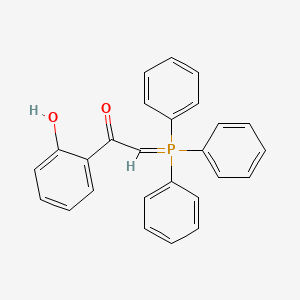
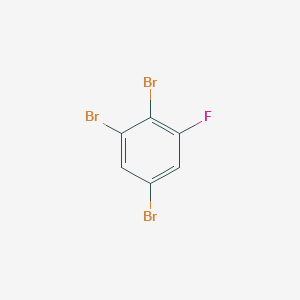
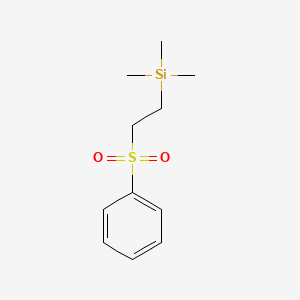
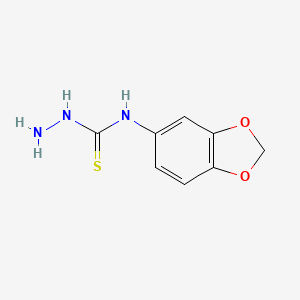
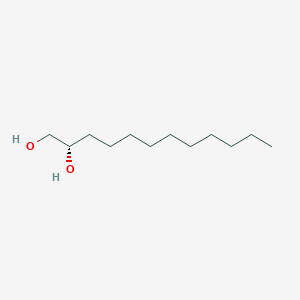
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
